2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane
Description
2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a pyridine moiety attached to a 2,8-diazaspiro[4.5]decane scaffold. This structure combines the rigidity of the spirocyclic system with the aromatic and hydrogen-bonding capabilities of pyridine, making it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes or receptors requiring dual pharmacophoric features.
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-13(10-16-6-1)11-17-9-5-14(12-17)3-7-15-8-4-14/h1-2,6,10,15H,3-5,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWQUBWDNCVHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane can be achieved through several synthetic routes. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a dearomatizing cyclization process . This reaction typically employs ethyl bromodifluoroacetate as a reagent and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones are the major products formed from the oxidation of this compound.
Substitution: Depending on the reagents used, various substituted derivatives of the compound can be obtained.
Scientific Research Applications
2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a copper-catalyzed Csp3-H oxidation, where water acts as the oxygen source . The detailed molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Analogs and Their Substitutions
Key Observations :
- Microwave Synthesis : The dichloropyridine derivative (Table 1, Row 1) was synthesized under microwave irradiation at 220°C, highlighting efficient coupling methods for sterically hindered substrates .
- Salt Formation : Hydrochloride salts (e.g., Table 1, Row 3) improve solubility and stability, critical for pharmaceutical formulations .
- Functionalization : Morpholine-carbonyl and cyclobutyl groups (Row 4) demonstrate the scaffold’s adaptability for enhancing target binding or pharmacokinetics .
Physicochemical Properties
Substituents significantly alter properties such as solubility, lipophilicity, and stability:
Table 2: Physicochemical Data for Selected Analogs
Key Observations :
Biological Activity
2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyridine ring and a diazaspirodecane core, which contribute to its diverse pharmacological profiles. Research into its biological activity has indicated potential applications in areas such as antimicrobial therapy, cancer treatment, and cardiovascular health.
- Molecular Formula : C14H21N3
- Molecular Weight : 231.3366 g/mol
- IUPAC Name : this compound
- CAS Number : 1369000-49-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) that play a role in regulating blood pressure and inflammation .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the pyridine moiety is thought to enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
In a study evaluating various spirocyclic compounds, it was found that derivatives of 2,8-diazaspiro[4.5]decane demonstrated significant cytotoxic effects against cancer cell lines such as PC3 (prostate cancer) and DU145 . The mechanism involved apoptosis induction through the activation of caspases and DNA damage pathways.
Cardiovascular Effects
The compound has shown promise as an antihypertensive agent by inhibiting sEH, leading to increased levels of EETs, which are known to promote vasodilation and reduce blood pressure . Animal studies have demonstrated that oral administration of sEH inhibitors derived from this scaffold significantly reduced blood pressure in spontaneously hypertensive rats.
Case Studies
Comparison with Similar Compounds
The unique spirocyclic structure of this compound distinguishes it from other pyridine derivatives. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Similar pyridine ring | Antifibrotic properties |
| Difluoroalkylated 2-azaspiro[4.5]decane Derivatives | Similar spiro structure | Antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
